molecular formula C20H24N2OS B2873867 N,N-dimethyl-3-(7-phenyl-1,4-thiazepane-4-carbonyl)aniline CAS No. 1797288-88-0

N,N-dimethyl-3-(7-phenyl-1,4-thiazepane-4-carbonyl)aniline

Cat. No.: B2873867
CAS No.: 1797288-88-0
M. Wt: 340.49
InChI Key: AEIMNNFUFXUIFA-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(7-phenyl-1,4-thiazepane-4-carbonyl)aniline (CAS 1797288-88-0) is a chemical compound with the molecular formula C20H24N2OS and a molecular weight of 340.48 g/mol . This molecule features a 1,4-thiazepane ring, a privileged scaffold in medicinal chemistry known for introducing three-dimensionality and improving the solubility and bioavailability of lead compounds . The saturated seven-membered 1,4-thiazepane ring is a bioisostere for benzodiazepines, making it a relevant structure for investigating new pharmacological activities . Derivatives containing the 1,4-thiazepane moiety exhibit a diversity of biological activities, including antimicrobial, antibacterial, anti-epileptic, anti-HIV, antidepressant, antithrombotic, and anticancer properties . The structure of this specific compound, which includes an aniline derivative linked to a phenyl-substituted thiazepane, provides researchers with a versatile building block for exploring structure-activity relationships (SAR) in drug discovery programs. It is particularly valuable for chemical biology and pharmaceutical research aimed at developing new therapeutic agents targeting the central nervous system (CNS) and cardiovascular diseases, given the historical success of other 1,4-thiazepane-based drugs like Diltiazem and Quetiapine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-21(2)18-10-6-9-17(15-18)20(23)22-12-11-19(24-14-13-22)16-7-4-3-5-8-16/h3-10,15,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIMNNFUFXUIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-3-(7-phenyl-1,4-thiazepane-4-carbonyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiazepane ring, which is characterized by the presence of sulfur and nitrogen atoms. This unique structure contributes to its pharmacological properties. The molecular formula is C20H24N2O3S2C_{20}H_{24}N_{2}O_{3}S_{2} with a molecular weight of approximately 404.6 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in various metabolic pathways, affecting cellular processes.
  • Receptor Interaction : The compound may bind to certain receptors, modulating signaling pathways that influence cell growth and apoptosis.

Research indicates that compounds with similar thiazepane structures often exhibit significant interactions with biological targets, which can lead to therapeutic effects.

Antimicrobial Properties

This compound has demonstrated potential antimicrobial activity. Studies indicate that compounds in this class can inhibit the growth of various bacterial strains. For instance:

Compound Target Bacteria Activity
This compoundE. coliInhibitory
Similar Thiazepane DerivativesS. aureusInhibitory

This suggests that the compound may be effective against common pathogens, making it a candidate for further development in antimicrobial therapies.

Antitumor Activity

Research has also pointed towards the anticancer potential of this compound. Compounds with similar structural features have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death has been observed in related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazepane derivatives, including this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that thiazepane derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotics.
  • Antitumor Research : Another research article documented the effects of thiazepane derivatives on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in heterocyclic rings, substituents, or functional groups. Below is a comparative analysis of key features:

Heterocyclic Ring Modifications

  • 1,4-Thiazepane vs. Piperidine/Piperazine :
    Replacement of the seven-membered 1,4-thiazepane with six-membered rings (e.g., piperidine or piperazine) reduces conformational flexibility and alters electronic properties. For instance, piperidine lacks sulfur, which may diminish interactions with metalloenzymes.

  • Bicyclic vs. Monocyclic Systems: Benzathine benzylpenicillin (CAS 1538-09-6) features a bicyclic 4-thia-1-azabicyclo[3.2.0]heptane core, critical for β-lactam antibiotic activity .

Substituent Variations

  • Phenyl Group vs. Alkyl Chains :
    The phenyl substituent on the thiazepane enhances lipophilicity (logP ~3.2) compared to alkyl-substituted analogs (e.g., 7-methyl-1,4-thiazepane derivatives, logP ~2.9). This difference could impact membrane permeability or metabolic stability.

  • Carbonyl Linkage :
    The carbonyl group bridging the aniline and thiazepane facilitates hydrogen bonding (H-bond acceptors = 4), akin to benzylpenicillin’s amide linkage .

Physicochemical Properties (Hypothetical Data)

Compound Name Molecular Weight logP H-Bond Donors H-Bond Acceptors Heterocycle Type
Target Compound 380.48 3.2 1 4 1,4-Thiazepane (7-membered)
N,N-dimethyl-3-(piperidine-4-carbonyl)aniline 290.38 2.8 1 3 Piperidine (6-membered)
Benzathine benzylpenicillin 909.13 1.5* 4 8 Bicyclic thia-azabicyclo

*Estimated logP for benzathine benzylpenicillin based on structural similarity to penicillin derivatives.

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